molecular formula C12H20Cl2N2 B6185355 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride CAS No. 2639458-37-8

1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride

Cat. No.: B6185355
CAS No.: 2639458-37-8
M. Wt: 263.2
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Description

1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenyl group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a benzyl halide.

    Formation of the Methanamine Group: The methanamine group is introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Phenylmethanamine Derivatives: Compounds with similar phenylmethanamine structures, such as benzylamine and phenethylamine.

Uniqueness

1-{2-[(pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride is unique due to its specific combination of a pyrrolidine ring and a phenylmethanamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2639458-37-8

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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